1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- typically involves the kinetic resolution of its racemic mixture. One effective method employs Pseudomonas fluorescens lipase (PFL) as a biocatalyst. The enzyme selectively acylates the R-form of the racemic intermediate, leaving the S-form intact. The reaction is optimized at 30°C with an enzyme activity of 400 units and a substrate concentration of 10 mM, achieving high enantioselectivity and conversion within 3 hours .
Industrial Production Methods
Industrial production methods for this compound often leverage biocatalysis due to its efficiency and selectivity. The use of immobilized enzymes or whole-cell biocatalysts can enhance the scalability and economic viability of the process. These methods are designed to minimize waste generation and maximize yield, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to yield different alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethers or amines, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.
Biology: Studied for its interactions with enzymes and its role in enzymatic resolution processes.
Medicine: Serves as a precursor in the synthesis of metoprolol, a drug used to treat hypertension and other cardiovascular conditions.
Industry: Employed in the production of optically pure compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- involves its interaction with specific enzymes, such as Pseudomonas fluorescens lipase. The enzyme selectively catalyzes the transesterification of the R-enantiomer, leaving the S-enantiomer intact. This selective acylation is facilitated by strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-phenoxy-2-propanol: Another chiral compound with similar structural features but different functional groups.
1-Chloro-2-hydroxy-3-phenoxy-propane: Shares the chloro and hydroxy groups but lacks the methoxyethyl substituent.
Uniqueness
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- is unique due to its specific chiral properties and its role as an intermediate in the synthesis of metoprolol. Its selective interaction with enzymes like Pseudomonas fluorescens lipase highlights its potential for use in enantioselective synthesis and biocatalysis .
Properties
CAS No. |
144449-77-4 |
---|---|
Molecular Formula |
C12H17ClO3 |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
(2S)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m1/s1 |
InChI Key |
MAVSBQOSROXJQJ-LLVKDONJSA-N |
Isomeric SMILES |
COCCC1=CC=C(C=C1)OC[C@@H](CCl)O |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.